Ferprenin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferprenin is a peptide hormone that plays a crucial role in regulating the reproductive system. It is synthesized in the hypothalamus and released into the bloodstream, where it acts on the anterior pituitary gland to stimulate the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). Ferprenin has been the subject of extensive research due to its potential applications in the treatment of infertility and other reproductive disorders.
Scientific Research Applications
Structural Analysis and Synthesis
Ferprenin, identified as a prenylated coumarin from Ferula communis, has been a subject of interest due to its unique structure. Appendino et al. (1988) established its structure using spectral data and synthesis techniques. They also proposed a possible mechanism for its synthesis from ferulenol, another major constituent of Ferula communis, through a Cr6+-mediated oxidative cyclization process (Appendino et al., 1988).
Inhibitory Effect on VKORC1
Louvet et al. (2015) explored the inhibitory effects of ferprenin on VKORC1, an enzyme essential for the recycling of vitamin K and involved in blood clotting. Their study aimed to compare the inhibitory effects of ferulenol and ferprenin on VKORC1 in different species. The results indicated that both compounds could inhibit VKORC1, but with varying susceptibility among species (Louvet et al., 2015).
Mass Spectrometric Studies
Rubino et al. (1992) conducted a study on the electron impact mass spectra of pyranocoumarin derivatives, including ferprenin. This study provided insights into the fragmentation patterns and structural characteristics of ferprenin and related compounds (Rubino et al., 1992).
Biochemical Characteristics in Ferula Species
Salehi et al. (2019) reviewed the biochemical characteristics of Ferula species, highlighting the presence of bioactive compounds like ferprenin. The study suggested that Ferula species, including those containing ferprenin, could be valuable sources for drug development, particularly for chemopreventive agents (Salehi et al., 2019).
Antithrombinic Activity
Tagliapietra et al. (1989) investigated the antithrombinic activity of ferprenin and its impact on blood clotting. This study emphasized the role of the type of oxygenated function and the stereochemistry of the terminal double bond in the biological activity of ferprenin (Tagliapietra et al., 1989).
properties
CAS RN |
114727-96-7 |
---|---|
Product Name |
Ferprenin |
Molecular Formula |
C24H28O3 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
2-[(3E)-4,8-dimethylnona-3,7-dienyl]-2-methylpyrano[3,2-c]chromen-5-one |
InChI |
InChI=1S/C24H28O3/c1-17(2)9-7-10-18(3)11-8-15-24(4)16-14-20-22(27-24)19-12-5-6-13-21(19)26-23(20)25/h5-6,9,11-14,16H,7-8,10,15H2,1-4H3/b18-11+ |
InChI Key |
JQLNFODDCYXPCO-WOJGMQOQSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CCC1(C=CC2=C(O1)C3=CC=CC=C3OC2=O)C)/C)C |
SMILES |
CC(=CCCC(=CCCC1(C=CC2=C(O1)C3=CC=CC=C3OC2=O)C)C)C |
Canonical SMILES |
CC(=CCCC(=CCCC1(C=CC2=C(O1)C3=CC=CC=C3OC2=O)C)C)C |
synonyms |
ferprenin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.